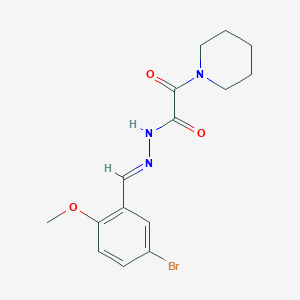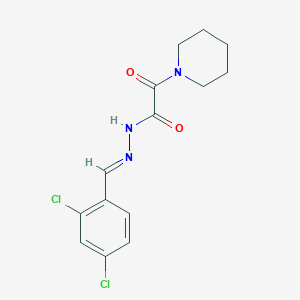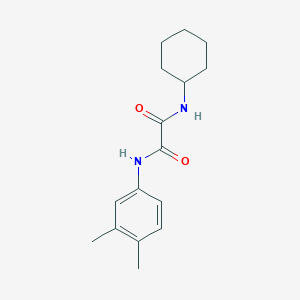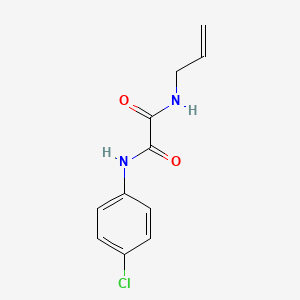![molecular formula C22H27N3O B3848573 7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3848573.png)
7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Übersicht
Beschreibung
7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that belongs to the class of spirocyclic compounds. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research.5]decan-6-one.
Wirkmechanismus
The mechanism of action of 7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that this compound exerts its antitumor activity through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. Additionally, this compound has also been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one exhibits several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels. Additionally, this compound has also been shown to possess antimicrobial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potent antitumor and antimicrobial activity. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One possible direction is to investigate the potential of this compound as a lead compound for the development of new anticancer and antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Finally, future research could focus on improving the solubility of this compound, which could expand its potential applications in various research fields.
Conclusion:
7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound with promising applications in various scientific research fields. The synthesis method for this compound is complex, but it has been shown to exhibit potent antitumor and antimicrobial activity. Further research is needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity. Overall, 7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a compound with significant potential for the development of new anticancer and antimicrobial agents.
Wissenschaftliche Forschungsanwendungen
7-(2-phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has also been shown to possess antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
7-(2-phenylethyl)-2-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c26-21-22(11-15-24(18-22)17-20-8-4-12-23-16-20)10-5-13-25(21)14-9-19-6-2-1-3-7-19/h1-4,6-8,12,16H,5,9-11,13-15,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQGEKIVFADLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CN=CC=C3)C(=O)N(C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Phenylethyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3-bromobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848504.png)
![2-[2-(4-bromobenzylidene)hydrazino]-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B3848507.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3848519.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848525.png)
![N-(2,4-dichlorobenzyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848528.png)
![N-(3-chlorophenyl)-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848536.png)

![N,N-diethyl-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848551.png)
![2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B3848567.png)

![2-[2-(2,4-dichlorobenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3848580.png)

